1,3,5-Tri(1H-pyrazol-3-yl)benzene

Crystal engineering Supramolecular chemistry Ligand design

Substituting positional isomers of tripodal pyrazole ligands causes divergent framework topologies and failed sensing performance. 1,3,5-Tri(1H-pyrazol-3-yl)benzene (H₃tpb) eliminates this risk with verified 3-yl substitution and N-H⋯N hydrogen-bond directionality. • Enables Zn-MOFs with Fe³⁺ LOD 1.8 μM and Cr₂O₇²⁻ LOD 2.3 μM (pH 2-12 stable) • Delivers >95% rhodamine B photodegradation in Cu-POM hybrids (90 min) • Each batch identity-confirmed; ≥98% purity; sealed dry storage, ambient shipping.

Molecular Formula C15H12N6
Molecular Weight 276.30 g/mol
Cat. No. B13733601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tri(1H-pyrazol-3-yl)benzene
Molecular FormulaC15H12N6
Molecular Weight276.30 g/mol
Structural Identifiers
SMILESC1=C(NN=C1)C2=CC(=CC(=C2)C3=CC=NN3)C4=CC=NN4
InChIInChI=1S/C15H12N6/c1-4-16-19-13(1)10-7-11(14-2-5-17-20-14)9-12(8-10)15-3-6-18-21-15/h1-9H,(H,16,19)(H,17,20)(H,18,21)
InChIKeyYSCPKNKUSVTOGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H3tpb Technical Baseline


1,3,5-Tri(1H-pyrazol-3-yl)benzene (CAS 331942-34-8, molecular formula C15H12N6, molecular weight 276.3) is a rigid, C3-symmetric tritopic ligand bearing three N2,N3′-bidentate pyrazolyl chelating arms appended to a central benzene core [1]. The 3-substituted pyrazole architecture positions the NH proton and ring nitrogen atoms to establish an intermolecular N—H⋯N hydrogen-bonded supramolecular network in the solid state [2], while simultaneously providing two adjacent nitrogen donors per arm for transition metal coordination. This compound is commercially available as a research-grade building block for coordination polymer and metal-organic framework synthesis, and its predicted density is 1.382±0.06 g/cm³ with a predicted boiling point of 690.5±50.0 °C .

Workflow

Coordination polymer and MOF synthesis

Selection Logic

3-pyrazolyl architecture for N—H⋯N networks

Use Context

Supramolecular crystal engineering building block

Why Generic Substitution Fails for H3tpb


The pyrazole substitution pattern (1-, 3-, 4-, or 5-yl linkage) fundamentally alters both the molecular geometry and metal coordination behavior of tripodal benzene-core ligands. In 3-yl-substituted H3tpb, each pyrazole ring is connected to the central benzene core at the 3-position, positioning the NH proton and N2 nitrogen atoms in an orientation that enables N—H⋯N intermolecular hydrogen bonding and simultaneous chelation via N2 and N3′ donors [1]. This contrasts with 4-yl-substituted analogs such as 1,3,5-tris(1H-pyrazol-4-yl)benzene (H3BTP), where the pyrazolate bridging mode yields entirely different framework topologies, and 1-yl-substituted variants (e.g., 1,3,5-tris(pyrazol-1-yl)benzene) that lack the NH hydrogen-bond donor capability [2][3]. Substituting H3tpb with any of these positional isomers will produce coordination networks with divergent dimensionality, pore architecture, stability profiles, and functional performance—rendering generic substitution a direct risk to experimental reproducibility and material property targets.

Target
3-yl isomer
Coplanar conformation with N—H⋯N hydrogen-bonded network enables predictable supramolecular assembly and metal-binding geometry. Switching to positional isomers may disrupt dimensionality and pore architecture.
Substitute
4-yl isomer
Lacks NH hydrogen-bond donor topology; forms pyrazolate-bridged frameworks with divergent coordination geometry and framework topology. Direct replacement may yield unreproducible results.
Substitute
1-yl isomer
Absence of NH protons eliminates intermolecular N—H⋯N hydrogen bonding entirely, fundamentally altering crystal packing and framework stability. Substitution is not recommended without full re-validation.

H3tpb vs. Closest Analogs: Comparative Evidence


Planar Conformation and Hydrogen-Bonding Network

Single-crystal X-ray diffraction reveals that H3tpb adopts a near-planar conformation with all three phenyl-1H-pyrazole-3-yl groups lying essentially coplanar with the central benzene ring, stabilized by a three-dimensional N—H⋯N hydrogen-bonded supramolecular network [1]. In contrast, the 4-yl isomer H3BTP (1,3,5-tris(1H-pyrazol-4-yl)benzene) lacks this hydrogen-bond donor topology and forms pyrazolate-bridged frameworks with distinct coordination geometry, while the 1-yl analog 1,3,5-tris(pyrazol-1-yl)benzene cannot form intermolecular N—H⋯N hydrogen bonds at all due to the absence of NH protons [2][3]. Computational studies further confirm that 3-yl substitution yields lower torsional barriers between pyrazole and benzene rings compared to 4-yl substitution, enabling more facile π-conjugation across the ligand framework [4].

Planar Conformation
Head-to-head
All pyrazolyl rings nearly coplanar with benzene core; 3D N—H⋯N supramolecular network formed.
Supports predictable hydrogen-bonded assembly.
4-yl and 1-yl isomers cannot replicate this network.
Crystal engineering Supramolecular chemistry Ligand design

Fluorescence NH₄⁺ Binding Enhancement

In a comparative study of 1,3,5-trisubstituted 2,4,6-triethylbenzene receptors bearing pyrazolyl groups, the 3-pyrazolyl-substituted derivative exhibited a fluorescence binding constant (Kb) of 1.2 × 10⁴ M⁻¹ for NH₄⁺ recognition, compared to 8.5 × 10³ M⁻¹ for the analogous 3,5-dimethylpyrazolyl derivative—a 41% higher binding affinity [1]. The study attributes this difference to ion-pairing and solvation effects that are sensitive to the specific substitution pattern on the pyrazole ring, with 3-yl substitution providing optimal electronic and steric complementarity for ammonium ion encapsulation [1].

NH₄⁺ Binding
Head-to-head
Kb = 1.2 × 10⁴ M⁻¹ vs. 8.5 × 10³ M⁻¹ for 3,5-dimethylpyrazolyl analog.
~41% higher binding affinity reported.
Supports sensor sensitivity review for trace NH₄⁺.
Fluorescent chemosensor Cation detection Supramolecular recognition

pH Stability Advantage vs. Zn-Carboxylate MOFs

The Zn(II) coordination polymer [Zn(H3tpb)(Hbtc)]n, constructed from H3tpb and 1,3,5-benzenetricarboxylic acid, exhibits remarkable chemical stability with tolerance to aqueous solutions across pH 2–12, as well as resistance to common organic solvents [1]. Thermal decomposition kinetics analysis corroborates this exceptional structural robustness [1]. By comparison, many Zn-carboxylate MOFs lacking the H3tpb component show structural degradation below pH 4–5 due to protonation of carboxylate linkers, and typical benchmark Zn-MOFs such as MOF-5 exhibit immediate framework collapse upon water exposure [2]. The H3tpb ligand's robust N-donor coordination and hydrogen-bonding network contribute directly to this enhanced stability profile.

pH Stability
Class-level
Stable across pH 2–12; water-resistant. Typical Zn-carboxylate MOFs degrade below pH 4–5.
Enables aqueous-phase sensing and catalysis studies.
Stability advantage is H3tpb-specific; verify in target matrix.
Metal-organic framework Chemical stability Aqueous sensing

Fe³⁺ and Cr₂O₇²⁻ Luminescent Sensing

The H3tpb-derived coordination polymer [Zn(H3tpb)(Hbtc)]n functions as a highly sensitive and selective luminescent sensor for Fe³⁺ and Cr₂O₇²⁻ ions in aqueous media via fluorescence quenching [1]. The quenching efficiency follows a linear Stern-Volmer relationship with quenching constants (KSV) of 1.02 × 10⁴ M⁻¹ for Fe³⁺ and 8.74 × 10³ M⁻¹ for Cr₂O₇²⁻, with detection limits calculated at 1.8 μM and 2.3 μM, respectively (signal-to-noise ratio = 3) [1]. Selectivity experiments confirm minimal interference from competing metal cations (Na⁺, K⁺, Mg²⁺, Ca²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺) and anions (F⁻, Cl⁻, Br⁻, I⁻, NO₃⁻, SO₄²⁻, CO₃²⁻, PO₄³⁻) [1].

Luminescent Sensing
Cross-study
KSV = 1.02 × 10⁴ M⁻¹ (Fe³⁺), 8.74 × 10³ M⁻¹ (Cr₂O₇²⁻); LOD 1.8 μM, 2.3 μM.
Supports Fe³⁺ and Cr₂O₇²⁻ detection method development.
Selectivity confirmed against >15 competing ions.
Luminescent sensor Heavy metal detection Water quality monitoring

Photocatalytic Methylene Blue Degradation

The Ni(II) coordination polymer [Ni(H3tpb)₂(Suc)]ₙ·nH₂O, synthesized from H3tpb and succinic acid, demonstrates photocatalytic activity for the degradation of methylene blue (MB) dye under UV irradiation [1]. The photocatalytic efficiency reaches 78.5% MB degradation after 120 minutes of irradiation, with the degradation kinetics following a pseudo-first-order model (rate constant k = 0.0128 min⁻¹) [1]. Control experiments confirm that both the coordination polymer framework and UV irradiation are required for efficient degradation, ruling out simple adsorption as the primary removal mechanism [1].

MB Degradation
Supporting
78.5% degradation after 120 min; k = 0.0128 min⁻¹ for Ni(II) CP.
Establishes baseline photocatalytic activity for dye removal.
Requires UV irradiation; adsorption ruled out as primary mechanism.
Photocatalysis Dye degradation Wastewater treatment

Polyoxomolybdate-H3tpb Hybrid Photocatalysis

A 3D polyoxomolybdate-organic framework, {[Cu₃(H₃tpb)₂(tpb)(Mo₄O₁₂)]·4H₂O}ₙ, constructed from H3tpb and Mo₄O₁₂ chains, exhibits significantly enhanced photocatalytic activity for the degradation of organic dyes compared to the parent polyoxomolybdate alone [1]. Under UV irradiation, the hybrid framework achieves >95% degradation of rhodamine B (RhB) within 90 minutes, whereas the Mo₄O₁₂ precursor shows only 32% degradation under identical conditions—a 3-fold improvement [1]. The enhanced activity is attributed to the synergistic effect of H3tpb's light-harvesting capability and the polyoxomolybdate's catalytic centers [1].

POM Hybrid Catalysis
Head-to-head
>95% RhB degradation in 90 min vs. 32% for parent Mo₄O₁₂ alone (~3-fold enhancement).
Supports synergistic hybrid material design strategy.
H3tpb light-harvesting contributes to performance gain.
Polyoxometalate Hybrid material Photocatalysis

H3tpb Application Scenarios


Aqueous Heavy Metal Ion Sensing

H3tpb serves as the cornerstone ligand for constructing luminescent coordination polymers with validated Fe³⁺ and Cr₂O₇²⁻ sensing capability in aqueous media. The [Zn(H3tpb)(Hbtc)]n framework delivers KSV quenching constants of 1.02 × 10⁴ M⁻¹ and 8.74 × 10³ M⁻¹, with detection limits of 1.8 μM and 2.3 μM, respectively, across pH 2–12 [1]. This performance profile supports environmental monitoring, industrial wastewater quality control, and on-site heavy metal detection applications where aqueous stability is non-negotiable.

pH-Robust MOF Synthesis

Researchers developing water-stable and chemically robust coordination frameworks benefit from H3tpb's demonstrated capacity to form materials stable across pH 2–12 [1]. This exceeds the stability window of many Zn-carboxylate MOFs that degrade below pH 4–5, enabling applications in acidic aqueous catalysis, proton-conducting membranes, and bioactive molecule encapsulation where competing ligands fail [2].

Photocatalytic Pollutant Degradation

H3tpb-derived coordination polymers and polyoxometalate hybrids exhibit quantifiable photocatalytic activity for dye degradation: [Ni(H3tpb)₂(Suc)]ₙ·nH₂O achieves 78.5% methylene blue degradation in 120 minutes (k = 0.0128 min⁻¹) [3], while the Cu-Mo₄O₁₂-H3tpb hybrid framework delivers >95% rhodamine B degradation in 90 minutes—a 3-fold enhancement over the parent polyoxomolybdate [4]. These materials are directly applicable to photocatalytic wastewater treatment and advanced oxidation process development.

Supramolecular Crystal Engineering

The near-planar conformation and intermolecular N—H⋯N hydrogen-bonding capability of H3tpb [5] make it a predictable building block for crystal engineering studies. Unlike 4-yl or 1-yl positional isomers that lack this hydrogen-bond donor topology, H3tpb reliably generates three-dimensional supramolecular networks with defined geometries—enabling reproducible design of porous molecular crystals, host-guest inclusion compounds, and hydrogen-bonded organic frameworks (HOFs).

Application
Selection Property
Validation Focus
Aqueous Heavy Metal Sensing
Luminescence quenching sensitivity
KSV and LOD benchmarking in target water matrices
pH-Robust MOF Synthesis
Aqueous and chemical stability window
PXRD stability verification across pH 2–12 in relevant media
Photocatalytic Pollutant Degradation
Synergistic ligand-metal catalytic activity
Degradation kinetics and rate-constant comparison under UV irradiation
Supramolecular Crystal Engineering
Planar conformation and hydrogen-bond donor topology
Single-crystal XRD validation of supramolecular network formation

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